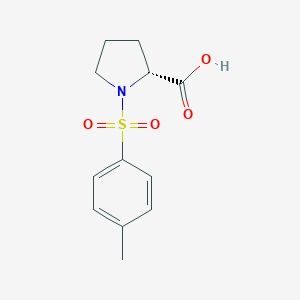

Tosyl-D-Prolin

Übersicht

Beschreibung

These compounds are characterized by the presence of a sulfonamide moiety that is N,N-disubstituted . Tosyl-D-Proline is a derivative of proline, an amino acid, and is used in various scientific and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Tosyl-D-Prolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als chirales Hilfsmittel in der asymmetrischen Synthese und als Schutzgruppe für Amine verwendet.

Biologie: Wird im Studium von Enzyminhibitoren und Protein-Protein-Interaktionen eingesetzt.

Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere im Design von Enzyminhibitoren.

Industrie: Wird bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen. Beispielsweise kann es die Aktivität von Thymidylatsynthase, einem an der DNA-Synthese beteiligten Enzym, hemmen, indem es an sein aktives Zentrum bindet. Diese Interaktion stört die Funktion des Enzyms, was zu potenziellen therapeutischen Wirkungen führt .

Ähnliche Verbindungen:

N,N-disubstituierte p-Toluolsulfonamide: Diese Verbindungen teilen sich die Sulfonamid-Gruppierung mit this compound, unterscheiden sich aber in ihren Substituenten.

Prolin-Derivate: Verbindungen wie N-Tosyl-L-Prolin und N-Tosyl-D-Prolinyl-Amino-Ethanthiol haben ähnliche Strukturen, aber unterschiedliche funktionelle Gruppen

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Stereochemie (D-Konfiguration) und dem Vorhandensein der Tosylgruppe, die bestimmte chemische Eigenschaften und Reaktivität verleiht. Dies macht es besonders nützlich in der asymmetrischen Synthese und als chirales Hilfsmittel .

Wirkmechanismus

Target of Action

Tosyl-D-Proline primarily targets the enzyme Thymidylate Synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

This inhibition could potentially lead to a disruption in DNA synthesis and repair, affecting the growth and proliferation of cells .

Biochemical Pathways

Tosyl-D-Proline is involved in the proline biosynthesis pathway . Proline, an amino acid, plays a unique role in stress adaptation. Its metabolism is manipulated under stress by multiple and complex regulatory pathways, influencing cell death and survival in various organisms .

Result of Action

The inhibition of Thymidylate Synthase by Tosyl-D-Proline could lead to a disruption in DNA synthesis and repair . This could potentially affect the growth and proliferation of cells, leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tosyl-D-Proline. For instance, in plants, there’s a correlation between proline content and resistance to unfavorable environmental factors . Proline accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of proline oxidation, or changes in its incorporation in protein synthesis . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tosyl-D-Prolin erfolgt typischerweise durch Reaktion von D-Prolin mit p-Toluolsulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Tosyl-D-Prolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat (KMnO₄) oder Osmiumtetroxid (OsO₄) oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas (H₂) in Gegenwart eines Nickel (Ni) oder Rhodium (Rh) Katalysators durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO₄, OsO₄

Reduktion: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

Substitution: Verschiedene Nucleophile wie RLi, RMgX, RCuLi

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfonsäuren führen, während Reduktion Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

N,N-disubstituted p-toluenesulfonamides: These compounds share the sulfonamide moiety with Tosyl-D-Proline but differ in their substituents.

Proline Derivatives: Compounds like N-tosyl-L-proline and N-tosyl-D-prolinyl-amino-ethanethiol have similar structures but different functional groups

Uniqueness: Tosyl-D-Proline is unique due to its specific stereochemistry (D-configuration) and the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary .

Eigenschaften

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

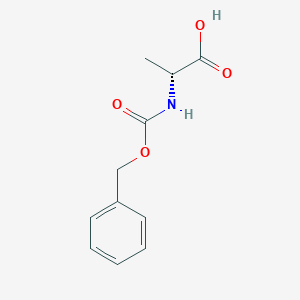

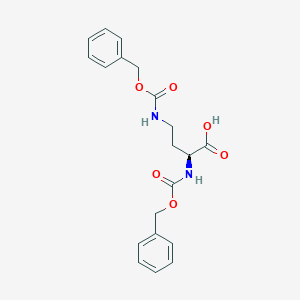

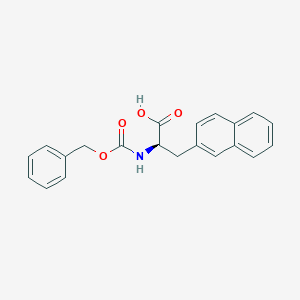

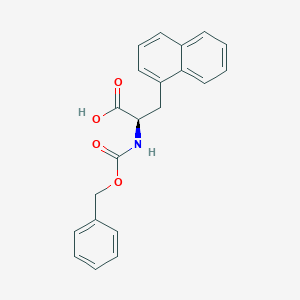

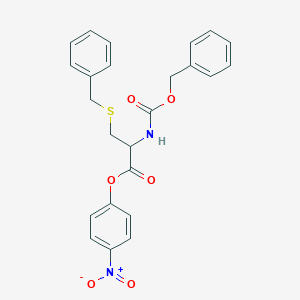

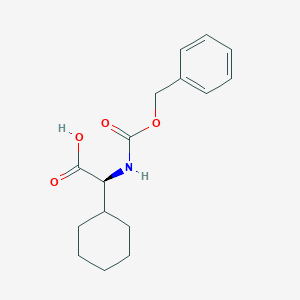

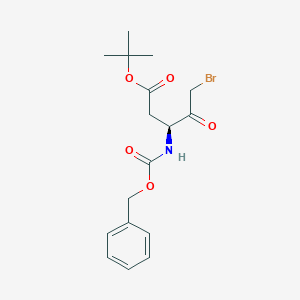

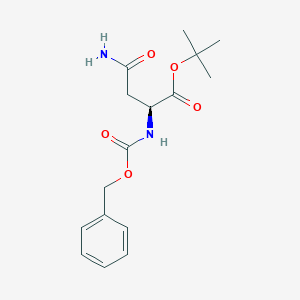

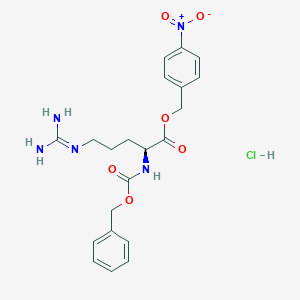

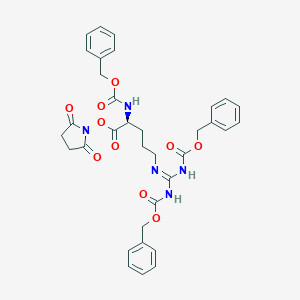

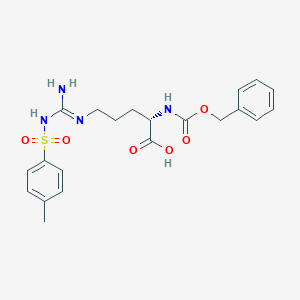

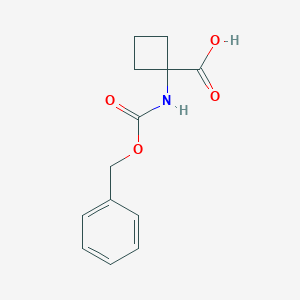

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.